3-(Difluoromethyl)oxolan-3-amine
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Overview
Description
3-(Difluoromethyl)oxolan-3-amine is a chemical compound with the molecular formula C5H10F2NO It is a derivative of oxolane (tetrahydrofuran) with a difluoromethyl group and an amine group attached to the third carbon atom of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Difluoromethyl)oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of oxetane with difluoromethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Difluoromethyl)oxolan-3-amine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Drug Discovery: It is used in the development of new drug candidates with improved efficacy and safety profiles.
Biological Studies: The compound’s unique chemical properties make it valuable in studying biological processes and interactions at the molecular level.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals with specific properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)tetrahydrofuran-3-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole
Uniqueness
3-(Difluoromethyl)oxolan-3-amine stands out due to its unique combination of the oxolane ring with a difluoromethyl and amine group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9F2NO |
---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
3-(difluoromethyl)oxolan-3-amine |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(8)1-2-9-3-5/h4H,1-3,8H2 |
InChI Key |
AUJNGMGNECLJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C(F)F)N |
Origin of Product |
United States |
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